molecular formula C12H22O2 B1266469 4,4'-Bicyclohexanol CAS No. 20601-38-1

4,4'-Bicyclohexanol

Cat. No.: B1266469
CAS No.: 20601-38-1
M. Wt: 198.3 g/mol
InChI Key: MZXNOAWIRQFYDB-UHFFFAOYSA-N
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Description

[1,1’-Bicyclohexyl]-4,4’-diol is an organic compound with the molecular formula C12H22O2 It consists of two cyclohexane rings connected by a single bond, with each ring bearing a hydroxyl group at the 4-position

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Bicyclohexyl]-4,4’-diol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a model system to study the behavior of hydroxylated cyclohexane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

In medicine, derivatives of [1,1’-Bicyclohexyl]-4,4’-diol are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities .

Industry

Industrially, [1,1’-Bicyclohexyl]-4,4’-diol is used as a solvent and intermediate in the production of polymers, resins, and coatings. Its stability and solubility properties make it suitable for various industrial applications .

Mechanism of Action

For drugs or bioactive compounds, the mechanism of action refers to the specific biochemical interaction through which the substance produces its effect .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bicyclohexyl]-4,4’-diol can be achieved through several methods. One common approach involves the hydrogenation of biphenyl to form bicyclohexyl, followed by hydroxylation at the 4,4’-positions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions .

Industrial Production Methods

In an industrial setting, the production of [1,1’-Bicyclohexyl]-4,4’-diol may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient conversion and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bicyclohexyl]-4,4’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in an inert solvent such as dichloromethane (CH2Cl2).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Bicyclohexyl]-4,4’-diol is unique due to its symmetrical structure and the presence of two hydroxyl groups at specific positions. This configuration allows for diverse chemical modifications and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(4-hydroxycyclohexyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXNOAWIRQFYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2CCC(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174616
Record name (1,1'-Bicyclohexyl)-4,4'-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20601-38-1
Record name [1,1′-Bicyclohexyl]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20601-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Bicyclohexyl)-4,4'-diol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Bicyclohexyl)-4,4'-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-bicyclohexyl]-4,4'-diol
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Synthesis routes and methods

Procedure details

In 1 l of isopropanol was dissolved 100 g (0.54 mol) of biphenyl-4,4'-diol, and 5 g of anhydrous sodium carbonate and 5 g of 5% palladium-on-carbon were added to the solution. The mixture was subjected to reduction reaction in an autoclave at 100° C. and at a hydrogen pressure of 5 kg/cm2 for 25 to 30 hours. After completion of the reaction, the reaction mixture was filtered, and the isopropanol was removed from the filtrate by distillation under reduced pressure to recover a part of dicyclohexyl-4,4'-diol. The crystals obtained as a filter cake were dissolved in 500 ml of tetrahydrofuran while hot and filtered. The tetrahydrofuran was removed from the filtrate by distillation under reduced pressure to obtain dicyclohexyl-4,4'-diol. Both crystals were combined, suspended in 1 l of n-hexane while hot, and allowed to stand at 5° to 6° C. for 1 hour. The precipitated crystals were collected by filtration and dried under reduced pressure to obtain 93 g (0.47 mol) of a compound of formula: ##STR28## Melting Point: 179°-181° C.
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Q & A

Q1: The research paper mentions designing diamine monomers to improve the optical properties of polyimides. How does incorporating [1,1'-Bicyclohexyl]-4,4'-diol into the diamine structure contribute to this goal?

A1: While the provided research abstract [] focuses on fluorine-containing diamine monomers and doesn't directly involve [1,1'-Bicyclohexyl]-4,4'-diol, we can infer potential benefits based on its structure. [1,1'-Bicyclohexyl]-4,4'-diol, with its bulky, non-planar bicyclohexyl structure, could disrupt the packing regularity of polymer chains when incorporated into a diamine monomer for polyimide synthesis. This disruption can hinder the formation of closely packed charge-transfer complexes (CTCs) between polymer chains, which are often responsible for color formation and reduced transparency in polyimides.

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